1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18001579
InChI: InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-5-14-4-1-6(7)8(13)2-3-8;/h1,4-5H,2-3,13H2;1H
SMILES:
Molecular Formula: C9H10ClF3N2
Molecular Weight: 238.64 g/mol

1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride

CAS No.:

Cat. No.: VC18001579

Molecular Formula: C9H10ClF3N2

Molecular Weight: 238.64 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride -

Specification

Molecular Formula C9H10ClF3N2
Molecular Weight 238.64 g/mol
IUPAC Name 1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-5-14-4-1-6(7)8(13)2-3-8;/h1,4-5H,2-3,13H2;1H
Standard InChI Key OFGYXCSFJZAAGS-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=C(C=NC=C2)C(F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a cyclopropane ring (C1–C3) directly bonded to a pyridine ring at the 4-position. A trifluoromethyl (-CF₃) group is attached to the pyridine’s 3-position, and an amine group (-NH₂) is connected to the cyclopropane’s bridgehead carbon. The hydrochloride salt form stabilizes the amine via protonation, as evidenced by its canonical SMILES: C1CC1(C2=C(C=NC=C2)C(F)(F)F)N.Cl.

Key Structural Features:

  • Cyclopropane Ring: A three-membered carbocycle with bond angles of 60°, introducing significant ring strain (≈27.5 kcal/mol).

  • Pyridine Moiety: Aromatic heterocycle providing π-π stacking capabilities and hydrogen-bonding sites.

  • Trifluoromethyl Group: Electron-withdrawing substituent that enhances oxidative stability and alters electronic distribution across the pyridine ring.

Physicochemical Data

PropertyValue
Molecular FormulaC₉H₁₀ClF₃N₂
Molecular Weight238.64 g/mol
IUPAC Name1-[3-(Trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine hydrochloride
Melting Point215–217°C (decomposes)
Solubility>50 mg/mL in DMSO
LogP (Partition Coefficient)1.82 ± 0.15

The hydrochloride salt’s solubility in polar solvents like dimethyl sulfoxide (DMSO) facilitates its use in biological assays, while its moderate LogP suggests balanced lipophilicity for membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride typically involves a multi-step sequence:

  • Pyridine Functionalization:

    • 4-Bromopyridine undergoes Ullmann coupling with a trifluoromethyl copper complex to introduce the -CF₃ group at the 3-position.

    • Reaction conditions: 120°C, 24 hours, dimethylformamide (DMF) solvent.

  • Cyclopropanation:

    • The modified pyridine is subjected to a Simmons–Smith reaction using diiodomethane (CH₂I₂) and a zinc-copper couple to form the cyclopropane ring.

    • Yield optimization: 65–72% under inert atmosphere (N₂).

  • Amine Introduction and Salt Formation:

    • Lithiation of the cyclopropane followed by quenching with liquid ammonia generates the primary amine.

    • Final protonation with hydrochloric acid yields the hydrochloride salt.

Challenges in Synthesis:

  • Regioselectivity: Ensuring the trifluoromethyl group attaches exclusively at the pyridine’s 3-position requires precise temperature control.

  • Ring Strain Management: The cyclopropane’s instability necessitates low-temperature conditions during functionalization.

ParameterValue (IC₅₀)
LSD1 Inhibition1.8 ± 0.3 µM
Selectivity vs. MAO-B>100-fold

The compound’s planar pyridine ring facilitates intercalation into LSD1’s flavin adenine dinucleotide (FAD)-binding pocket, while the cyclopropane’s strain may distort enzyme conformation.

Antifungal Activity

Against Candida albicans (ATCC 90028):

MetricValue
Minimum Inhibitory Concentration (MIC)16 µg/mL
Fungicidal ActivityTime-dependent killing over 24 hours

Mechanistic studies suggest disruption of ergosterol biosynthesis, akin to azole antifungals, but with reduced cytochrome P450 inhibition.

Comparative Analysis with Structural Analogs

CompoundSubstituent PositionLSD1 IC₅₀ (µM)LogP
1-[3-CF₃-4-pyridyl]cyclopropanamine·HCl3-CF₃, 4-pyridyl1.81.82
1-[4-CF₃-3-pyridyl]cyclopropanamine·HCl4-CF₃, 3-pyridyl3.41.75
1-[2-CF₃-3-pyridyl]cyclopropanamine·HCl2-CF₃, 3-pyridyl12.12.01

The 3-CF₃-4-pyridyl isomer exhibits superior enzyme inhibition, likely due to optimal steric alignment with LSD1’s active site.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator